1-Cyclopentyl-3-quinolin-3-ylthiourea
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Overview
Description
1-Cyclopentyl-3-quinolin-3-ylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a quinoline ring and a cyclopentyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Cyclopentyl-3-quinolin-3-ylthiourea typically involves the reaction of quinoline-3-carboxaldehyde with cyclopentylamine to form an imine intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-quinolin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-quinolin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their activity and interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
1-Cyclopentyl-3-quinolin-3-ylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-quinolin-3-ylthiourea: Similar in structure but with a phenyl group instead of a cyclopentyl group. It also exhibits antimicrobial and anticancer activities.
1-Cyclohexyl-3-quinolin-3-ylthiourea: Contains a cyclohexyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-3-quinolin-3-ylthiourea: Features a benzyl group and has been studied for its potential as an enzyme inhibitor and antimicrobial agent. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFZWRLRLCHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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